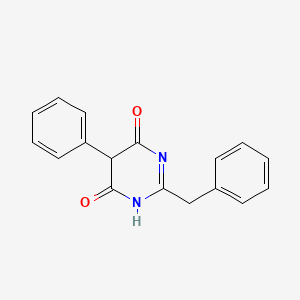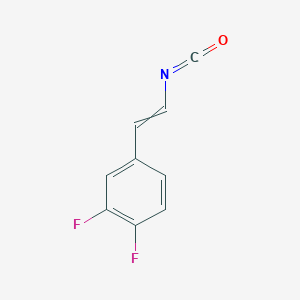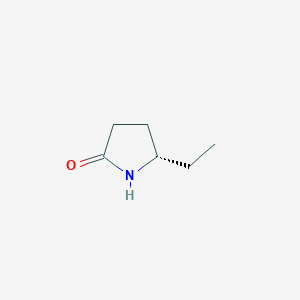
(5S)-5-ethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-ethylpyrrolidin-2-one: is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The compound is characterized by the presence of an ethyl group attached to the fifth carbon of the pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidinone: One common method involves the alkylation of pyrrolidinone. The reaction typically uses ethyl bromide as the alkylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the (5S) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries that direct the stereochemistry of the product.
Industrial Production Methods: Industrial production of (5S)-5-ethylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5S)-5-ethylpyrrolidin-2-one can undergo oxidation reactions to form corresponding lactams or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in aprotic solvents.
Major Products:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (5S)-5-ethylpyrrolidin-2-one serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with lactam structures.
Medicine:
Pharmaceuticals: Potential applications in the development of chiral drugs due to its specific stereochemistry. It may serve as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced strength or flexibility.
Wirkmechanismus
The mechanism of action of (5S)-5-ethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s lactam structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethyl group at the fifth position may influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
(5S)-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(5S)-5-trifluoromethylpyrrolidin-2-one: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
(5S)-5-iodopyrrolidin-2-one: Features an iodine atom, making it useful for radiolabeling and imaging studies.
Uniqueness:
Steric Effects: The ethyl group in (5S)-5-ethylpyrrolidin-2-one provides unique steric effects that can influence its reactivity and interactions with other molecules.
Chirality: The specific (5S) configuration imparts chirality, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
(5S)-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI-Schlüssel |
QMXPTUUFGSTIKK-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H]1CCC(=O)N1 |
Kanonische SMILES |
CCC1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)

![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)
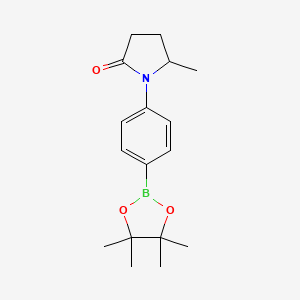
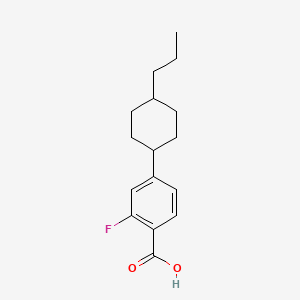


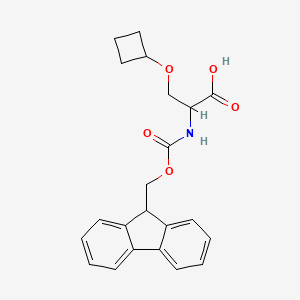
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
